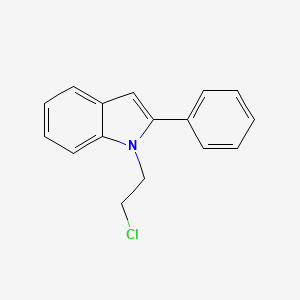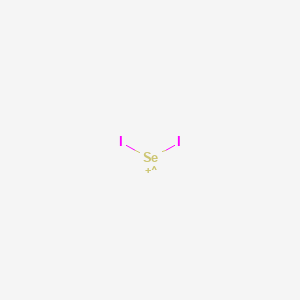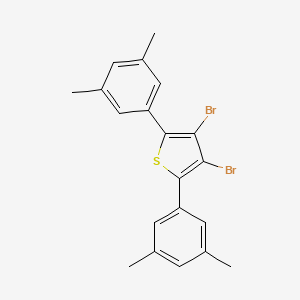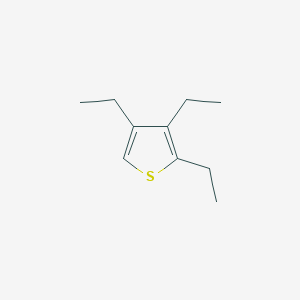![molecular formula C26H22F9O4P B14191841 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate CAS No. 846543-02-0](/img/structure/B14191841.png)
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate is a chemical compound known for its unique structural properties It consists of a phenyl ring substituted with a nonafluorobutyl group and a butyl chain, which is further connected to a diphenyl phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate typically involves the reaction of 4-(nonafluorobutyl)phenylboronic acid with butyl bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting intermediate is then reacted with diphenyl phosphorochloridate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can yield the corresponding alcohols and phosphines.
Substitution: The phenyl and butyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphates and phenols.
Reduction: Alcohols and phosphines.
Substitution: Substituted phenyl and butyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
Wirkmechanismus
The mechanism of action of 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The diphenyl phosphate group can participate in phosphorylation reactions, affecting enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Triphenyl phosphate: A widely used flame retardant and plasticizer.
Trixylenyl phosphate: Known for its use in hydraulic fluids and lubricants.
Butylated phenyl phosphate: Utilized in similar applications as 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate.
Uniqueness: this compound is unique due to the presence of the nonafluorobutyl group, which imparts distinct hydrophobic and chemical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Eigenschaften
CAS-Nummer |
846543-02-0 |
|---|---|
Molekularformel |
C26H22F9O4P |
Molekulargewicht |
600.4 g/mol |
IUPAC-Name |
1-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phenyl]butyl diphenyl phosphate |
InChI |
InChI=1S/C26H22F9O4P/c1-2-9-22(39-40(36,37-20-10-5-3-6-11-20)38-21-12-7-4-8-13-21)18-14-16-19(17-15-18)23(27,28)24(29,30)25(31,32)26(33,34)35/h3-8,10-17,22H,2,9H2,1H3 |
InChI-Schlüssel |
BSJHHWZXSDOVPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)




![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)


![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)
![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)
